Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-
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Overview
Description
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-: is a modified nucleoside analogue It is structurally characterized by the presence of a benzoyl group attached to the cytidine base, and two fluorine atoms replacing the hydrogen atoms at the 2’ position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribofuranose derivative, such as 1-halo ribofuranose.
Glycosylation: The ribofuranose derivative is reacted with a protected cytosine base under glycosylation conditions to form the nucleoside.
Fluorination: The nucleoside is then subjected to fluorination reactions to introduce the fluorine atoms at the 2’ position.
Benzoylation: Finally, the benzoyl group is introduced by reacting the nucleoside with benzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
High Yield Reactions: Using high-yielding glycosylation and fluorination reactions.
Purification: Employing efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Automation: Utilizing automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced under specific conditions to remove the benzoyl group.
Substitution: The fluorine atoms at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoyl group.
Reduction Products: De-benzoylated cytidine analogues.
Substitution Products: Nucleoside analogues with different substituents at the 2’ position.
Scientific Research Applications
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator during nucleic acid synthesis.
Enzyme Inhibition: Inhibit enzymes such as DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting their DNA synthesis.
Comparison with Similar Compounds
Gemcitabine: Another nucleoside analogue with two fluorine atoms at the 2’ position but without the benzoyl group.
Cytarabine: A nucleoside analogue used in cancer treatment, with a similar mechanism of action but different structural modifications.
Fluorouracil: A pyrimidine analogue used in chemotherapy, which also incorporates into nucleic acids to disrupt their function.
Uniqueness: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and biological activities. This combination enhances its stability and efficacy as a therapeutic agent compared to other nucleoside analogues.
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDTRXWNNAGKY-MPKXVKKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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